(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is an analog of the natural peptide hormone luteinizing hormone-releasing hormone. This compound has garnered attention due to its potential applications in the treatment of hormone-sensitive cancers, particularly prostate cancer. The structure of this compound is designed to enhance its biological activity and specificity towards luteinizing hormone-releasing hormone receptors, which are overexpressed in various tumors.
The compound is derived from luteinizing hormone-releasing hormone, a decapeptide that plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This specific analog has been classified as a synthetic peptide hormone analog, which is part of a broader category of therapeutic agents targeting hormonal pathways in cancer treatment.
The synthesis of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-luteinizing hormone-releasing hormone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-luteinizing hormone-releasing hormone consists of a modified sequence that includes:
The molecular formula for this compound is , indicating a complex structure with multiple functional groups that facilitate interaction with biological receptors.
The primary reactions involving this compound include receptor binding and subsequent signal transduction pathways that lead to hormonal responses. These reactions are critical for its function as an agonist or antagonist depending on the specific receptor context.
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-luteinizing hormone-releasing hormone acts primarily through binding to luteinizing hormone-releasing hormone receptors located on pituitary gonadotropes. This interaction stimulates the release of luteinizing hormone and follicle-stimulating hormone, leading to downstream effects on reproductive function.
Research indicates that this analog exhibits altered signaling pathways compared to natural luteinizing hormone-releasing hormone, potentially offering advantages in therapeutic settings by selectively modulating hormonal responses without triggering undesirable side effects.
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-luteinizing hormone-releasing hormone has several applications in scientific research:
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (CAS: 134009-10-2) is a synthetic nonapeptide analog of luteinizing hormone-releasing hormone (LHRH) featuring strategic modifications that enhance its biochemical stability and receptor-targeting specificity. The primary sequence is PyroGlu-D-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt, with a molecular formula of C₆₆H₈₆N₁₈O₁₂ and a molecular weight of 1323.50 g/mol [1] [6]. Key substitutions include:
Position | Native LHRH | Modified Residue | Functional Consequence |
---|---|---|---|
2 | L-His | D-His | Enhanced enzymatic stability |
6 | Gly | D-His(Bzl) | Increased lipophilicity/receptor affinity |
9 | Pro-Gly-NH₂ | Pro-NHEt | Bioactive C-terminal cap |
10 | Gly | Deleted | Elimination of proteolytic site |
These alterations collectively shift the peptide from the native decapeptide structure to a stabilized nonapeptide format resistant to degradation [3] [6].
The stereochemistry of residues 2 and 6 critically dictates the peptide’s biological activity. The D-His² substitution confers resistance to aminopeptidases, which typically cleave L-configured residues. Similarly, D-His(Bzl)⁶ prevents recognition by endoproteases targeting the native Gly⁶ residue [1] [4]. The Pro-NHEt⁹ modification stabilizes the C-terminus by:
Biophysical analyses confirm that these stereochemical changes induce a type II β-turn conformation around residues 5–8, facilitating optimal engagement with GnRH-R’s binding pocket [4].
The benzyl (Bzl) modification at D-His⁶ significantly elevates the peptide’s lipophilicity, quantified by a calculated partition coefficient (cLogP) of 2.7 compared to native LHRH’s -4.1 [3]. This functionalization:
Parameter | Native LHRH | D-His(Bzl)⁶-Modified Analog | Change (%) |
---|---|---|---|
cLogP | -4.1 | 2.7 | +166% |
Receptor Binding (IC₅₀) | 1.0 nM | 0.15 nM | 85% reduction |
Plasma Half-life | 3–5 min | 45–60 min | 10–20x increase |
Molecular dynamics (MD) simulations reveal that the benzyl group of D-His(Bzl)⁶ anchors the peptide to a hydrophobic subpocket within GnRH-R, involving residues Phe³⁰⁹ (helix 3), Trp⁵¹² (helix 7), and Leu³⁰⁰ (helix 2) [3]. Key findings include:
These simulations rationalize the analog’s 17-fold higher agonistic potency over native LHRH observed in in vitro studies [4].
This analog exhibits distinct advantages over both native LHRH and clinically used variants like Leuprolide ([D-Leu⁶,Pro-NHEt⁹]-LHRH) and Histrelin ([D-His⁶,Pro-NHEt⁹]-LHRH). Its benzyl modification at D-His⁶ provides greater lipophilicity than Leuprolide’s D-Leu⁶, while the D-His² substitution enhances receptor specificity relative to first-generation analogs [3] [4] [9].
Analog | Key Modifications | Relative Potency | cLogP | Receptor Residence Time |
---|---|---|---|---|
Native LHRH | None | 1.0x | -4.1 | 0.2 min |
Leuprolide ([D-Leu⁶,Pro-NHEt⁹]-LHRH) | D-Leu⁶, Pro-NHEt⁹ | 15x | 1.8 | 12 min |
Histrelin ([D-His⁶,Pro-NHEt⁹]-LHRH) | D-His⁶, Pro-NHEt⁹ | 9x | -0.3 | 8 min |
(Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹) | D-His², D-His(Bzl)⁶, Pro-NHEt⁹ | 17x | 2.7 | 22 min |
The dual D-His²/D-His(Bzl)⁶ design synergistically enhances GnRH-R internalization kinetics, making it a template for long-acting agonists in endocrine research [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7